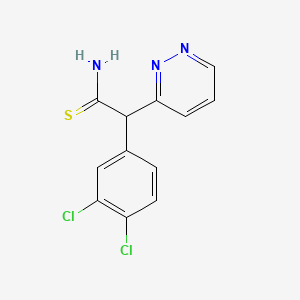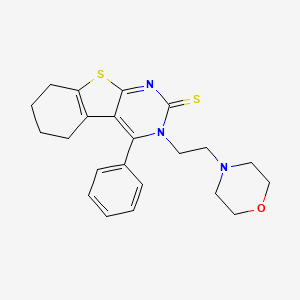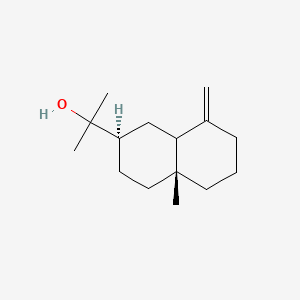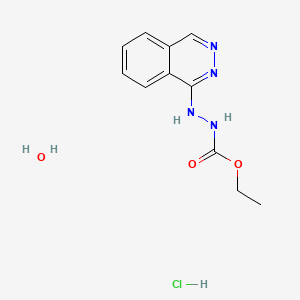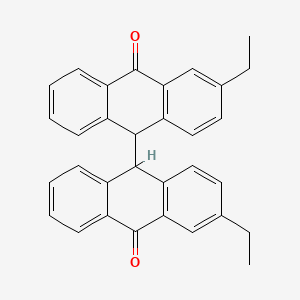
2,4,6-Nonatrienal, (E,Z,Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Nonatrienal, (E,Z,Z)- is a polyunsaturated fatty aldehyde with the molecular formula C₉H₁₂O. It is characterized by the presence of three double bonds at positions 2, 4, and 6, with the specific configuration being (E,Z,Z). This compound is known for its distinctive odor, often described as having an intense oat flake-like aroma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Nonatrienal, (E,Z,Z)- typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidative cleavage of polyunsaturated fatty acids, followed by selective reduction and isomerization to achieve the desired (E,Z,Z) configuration. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and specific solvents to control the isomerization process .
Industrial Production Methods
Industrial production of 2,4,6-Nonatrienal, (E,Z,Z)- may involve large-scale oxidative cleavage of polyunsaturated fatty acids derived from natural sources such as vegetable oils. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced separation techniques like distillation and chromatography .
化学反応の分析
Types of Reactions
2,4,6-Nonatrienal, (E,Z,Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound can participate in addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of nonanoic acid.
Reduction: Formation of 2,4,6-nonatrienol.
Substitution: Formation of halogenated derivatives such as 2,4,6-tribromo-nonatrienal.
科学的研究の応用
2,4,6-Nonatrienal, (E,Z,Z)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological signaling and as a potential biomarker for certain metabolic processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 2,4,6-Nonatrienal, (E,Z,Z)- involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and signaling pathways. Additionally, its polyunsaturated structure allows it to participate in lipid peroxidation processes, influencing cellular oxidative stress responses .
類似化合物との比較
Similar Compounds
- 2,4,6-Nonatrienal, (E,E,Z)
- 2,4,6-Nonatrienal, (E,E,E)
- 2,4,6-Nonatrienal, (E,Z,E)
Comparison
2,4,6-Nonatrienal, (E,Z,Z)- is unique due to its specific (E,Z,Z) configuration, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this configuration may exhibit different reactivity and interaction with biological targets, making it particularly valuable in certain applications .
特性
CAS番号 |
100113-51-7 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
(2E,4Z,6Z)-nona-2,4,6-trienal |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5-,8-7+ |
InChIキー |
XHDSWFFUGPJMMN-YUHUOFHPSA-N |
異性体SMILES |
CC/C=C\C=C/C=C/C=O |
正規SMILES |
CCC=CC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)


